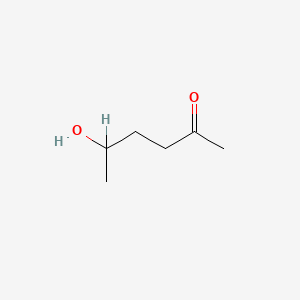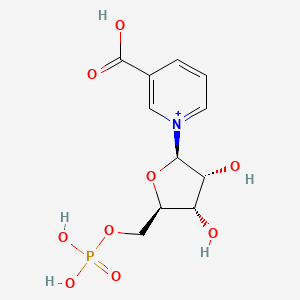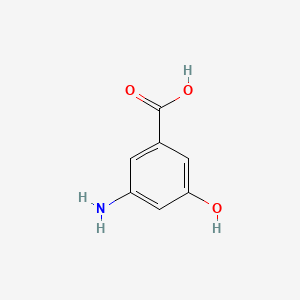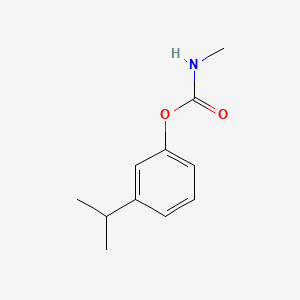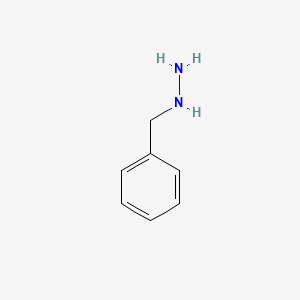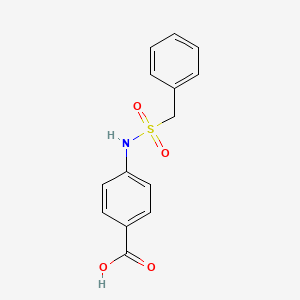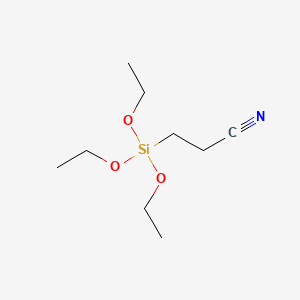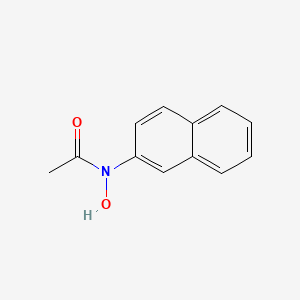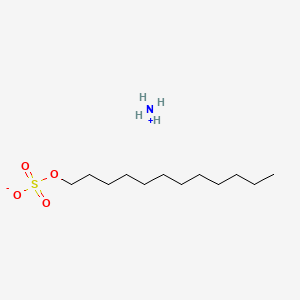
N-ヒドロキシ-2,2-ジフェニルアセトアミド
概要
説明
N-ヒドロキシ-2,2-ジフェニルアセトアミドは、クラスIIaヒストン脱アセチル化酵素(HDAC)の選択的阻害剤として重要な役割を果たす化合物です。
科学的研究の応用
N-hydroxy-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of class IIa HDACs, making it valuable in studying epigenetic regulation.
Medicine: Potential therapeutic agent for diseases involving epigenetic dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
将来の方向性
作用機序
N-ヒドロキシ-2,2-ジフェニルアセトアミドは、クラスIIa HDACを阻害することでその効果を発揮します。この化合物は酵素の活性部位に結合し、ヒストンタンパク質の脱アセチル化を阻害します。この阻害は、ヒストンのアセチル化の増加につながり、クロマチン構造と遺伝子発現の変化をもたらします。 この化合物は、特にHDAC7に高い選択性を示し、細胞プロセスにおけるHDACの役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
N-hydroxy-2,2-diphenylacetamide plays a crucial role in biochemical reactions, particularly as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound exhibits sub-micromolar inhibitory activity against these enzymes, which are key regulators of gene expression through chromatin remodeling . The interaction of N-hydroxy-2,2-diphenylacetamide with HDACs involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins and leading to an accumulation of acetylated histones . This interaction modulates gene expression and has potential therapeutic implications in cancer and other diseases.
Cellular Effects
N-hydroxy-2,2-diphenylacetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, this compound affects the acetylation status of histones, which in turn regulates the transcription of genes involved in cell cycle control, apoptosis, and differentiation . The altered gene expression profiles can lead to changes in cell proliferation, survival, and differentiation, making N-hydroxy-2,2-diphenylacetamide a potential candidate for cancer therapy . Additionally, the compound’s impact on cellular metabolism includes modulation of metabolic pathways and fluxes, further influencing cell function and viability .
Molecular Mechanism
The molecular mechanism of action of N-hydroxy-2,2-diphenylacetamide involves its binding to the active site of class IIa HDACs, where it acts as a competitive inhibitor . This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and subsequent changes in gene expression . The inhibition of HDACs by N-hydroxy-2,2-diphenylacetamide also affects the activity of other transcription factors and co-regulators, further modulating gene expression and cellular function . Additionally, this compound may influence other signaling pathways and enzymatic activities, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-hydroxy-2,2-diphenylacetamide can vary over time, depending on factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular processes . Degradation of the compound over time can lead to a decrease in its inhibitory activity and a return to baseline levels of histone acetylation . Long-term exposure to N-hydroxy-2,2-diphenylacetamide may also result in adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of N-hydroxy-2,2-diphenylacetamide in animal models vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have demonstrated that the therapeutic window for N-hydroxy-2,2-diphenylacetamide is relatively narrow, necessitating careful dosage optimization to achieve desired effects while minimizing toxicity .
Metabolic Pathways
N-hydroxy-2,2-diphenylacetamide is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that can be further conjugated and excreted . Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play key roles in the metabolism of N-hydroxy-2,2-diphenylacetamide, influencing its pharmacokinetics and overall biological activity . The effects of the compound on metabolic flux and metabolite levels can also impact cellular function and viability .
Transport and Distribution
The transport and distribution of N-hydroxy-2,2-diphenylacetamide within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, N-hydroxy-2,2-diphenylacetamide can interact with intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues and organs can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of N-hydroxy-2,2-diphenylacetamide is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Post-translational modifications and targeting signals may direct N-hydroxy-2,2-diphenylacetamide to specific organelles, influencing its localization and activity . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .
準備方法
合成経路と反応条件
N-ヒドロキシ-2,2-ジフェニルアセトアミドの合成は、通常、ジフェニル酢酸とヒドロキシルアミンとのアミド化反応によって行われます。一般的な方法には、水酸化ナトリウムなどの塩基の存在下で、ジフェニル酢酸とヒドロキシルアミン塩酸塩を反応させることが含まれます。 反応は水性媒体中で行われ、生成物は結晶化によって単離されます .
工業生産方法
N-ヒドロキシ-2,2-ジフェニルアセトアミドの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 これには、連続フロー反応器の使用や再結晶やクロマトグラフィーなどの高度な精製技術が含まれる場合があります .
化学反応の分析
反応の種類
N-ヒドロキシ-2,2-ジフェニルアセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するオキシムを生成することができます。
還元: 還元反応は、この化合物をアミンに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: オキシムの生成。
還元: 1級または2級アミンの生成。
置換: 置換アミドやその他の誘導体の生成.
科学研究への応用
N-ヒドロキシ-2,2-ジフェニルアセトアミドは、科学研究で幅広い用途があります。
化学: 有機合成の試薬として、より複雑な分子の構成要素として使用されます。
生物学: クラスIIa HDACの阻害剤として作用し、エピジェネティックな調節の研究に役立ちます。
医学: 癌や神経変性疾患など、エピジェネティックな調節異常を伴う疾患の潜在的な治療薬です。
類似化合物との比較
類似化合物
N-ヒドロキシ-9H-キサンテン-9-カルボキサミド: わずかに異なる構造を持つ別の選択的HDAC阻害剤です。
ジフェニルアセトヒドロキサム酸: 類似のコア構造を共有していますが、置換基が異なります.
ユニークさ
N-ヒドロキシ-2,2-ジフェニルアセトアミドは、特にHDAC7に対してクラスIIa HDACに高い選択性を示すことでユニークです。 この選択性により、標的阻害が可能になり、オフターゲット効果を減らし、治療薬としての可能性を高めています .
特性
IUPAC Name |
N-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSBBVCLWMCGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286297 | |
| Record name | N-hydroxy-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-51-8 | |
| Record name | NSC44620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxy-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetohydroxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Hydroxy-2,2-diphenylacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



